

tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate chemical properties

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Compound of Interest

Compound Name: *tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate*

Cat. No.: B173552

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tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate: A Technical Guide

Abstract

tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate, commonly referred to as N-Boc-N'-propargyl-piperazine, is a versatile heterobifunctional linker molecule of significant interest in medicinal chemistry, chemical biology, and materials science. Its structure uniquely combines a piperazine ring, a crucial scaffold in numerous pharmaceuticals, with a terminal alkyne functionality and a tert-butyloxycarbonyl (Boc) protecting group. This strategic combination allows for sequential, orthogonal chemical modifications. The terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry," enabling the efficient and specific conjugation to azide-tagged molecules. The Boc group provides robust protection for the piperazine nitrogen, which can be selectively removed under acidic conditions to reveal a secondary amine for subsequent functionalization. This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers in drug development and related fields.

Physicochemical and Structural Properties

The compound's utility is underpinned by its distinct chemical and physical characteristics. The piperazine ring enhances aqueous solubility and offers a conformationally constrained scaffold, while the Boc group imparts solubility in organic solvents and the propargyl group provides a specific point of covalent modification.^[1]

Property	Value	Reference
CAS Number	188377-76-4 / 199538-99-3	[2]
Molecular Formula	C ₁₂ H ₂₀ N ₂ O ₂	[2]
Molecular Weight	224.30 g/mol	[2]
IUPAC Name	tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate	[2]
Appearance	Solid, viscous liquid, or liquid	
Storage Temperature	2-8°C, sealed in dry conditions	

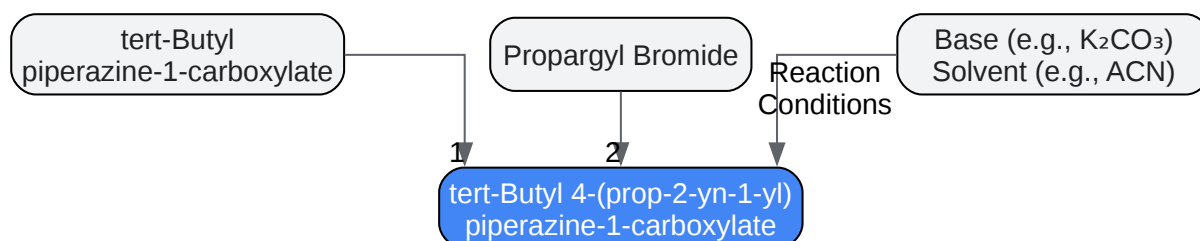
Synthesis and Characterization

Synthetic Pathway

The most prevalent and efficient synthesis of **tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate** involves the direct N-alkylation of tert-butyl piperazine-1-carboxylate. This reaction is a standard nucleophilic substitution where the secondary amine of the Boc-piperazine attacks a propargylic electrophile, typically propargyl bromide or chloride.

The reaction is conducted in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to neutralize the hydrohalic acid byproduct. A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is typically used to facilitate the reaction.

DOT Script for Synthesis Workflow:



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Caption: Synthesis of the title compound via N-alkylation.

Spectroscopic Profile

Verifying the identity and purity of the synthesized compound is critical. The key spectroscopic features are:

- ¹H NMR: Distinctive signals include the Boc group protons (~1.4 ppm), the piperazine ring protons (two sets of multiplets between ~2.4 and ~3.5 ppm), the methylene protons of the propargyl group (~3.3 ppm), and the acetylenic proton (~2.2 ppm).
- ¹³C NMR: Characteristic peaks correspond to the carbons of the Boc group (C(CH₃)₃ at ~28 ppm and C=O at ~154 ppm), the piperazine ring carbons, and the alkyne carbons (~75 and ~78 ppm).
- IR Spectroscopy: Key vibrational bands include the C-H stretch of the terminal alkyne (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹).
- Mass Spectrometry: The ESI-MS spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 225.16.

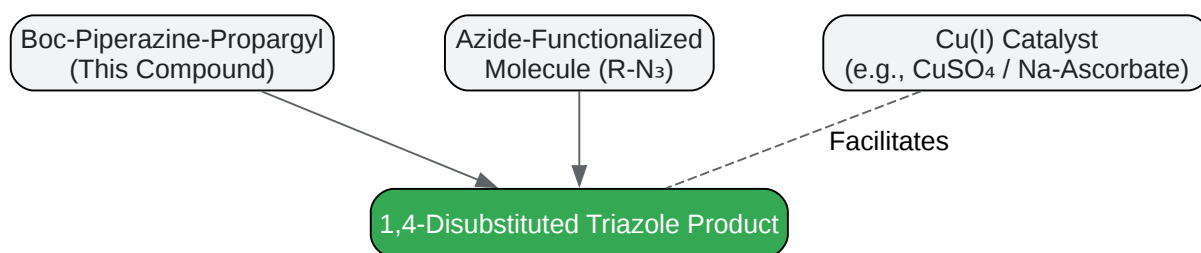
Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the orthogonal reactivity of its two key functional groups: the terminal alkyne and the Boc-protected amine.

The Alkyne Handle: Click Chemistry

The terminal alkyne is primed for participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is highly efficient, specific, and biocompatible, forming a stable 1,2,3-triazole linkage. This allows the piperazine core to be conjugated to a vast array of molecules, including peptides, proteins, fluorescent dyes, and drug payloads that have been functionalized with an azide group.[3]

DOT Script for CuAAC Reaction:



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Exemplary Protocol for CuAAC Reaction:

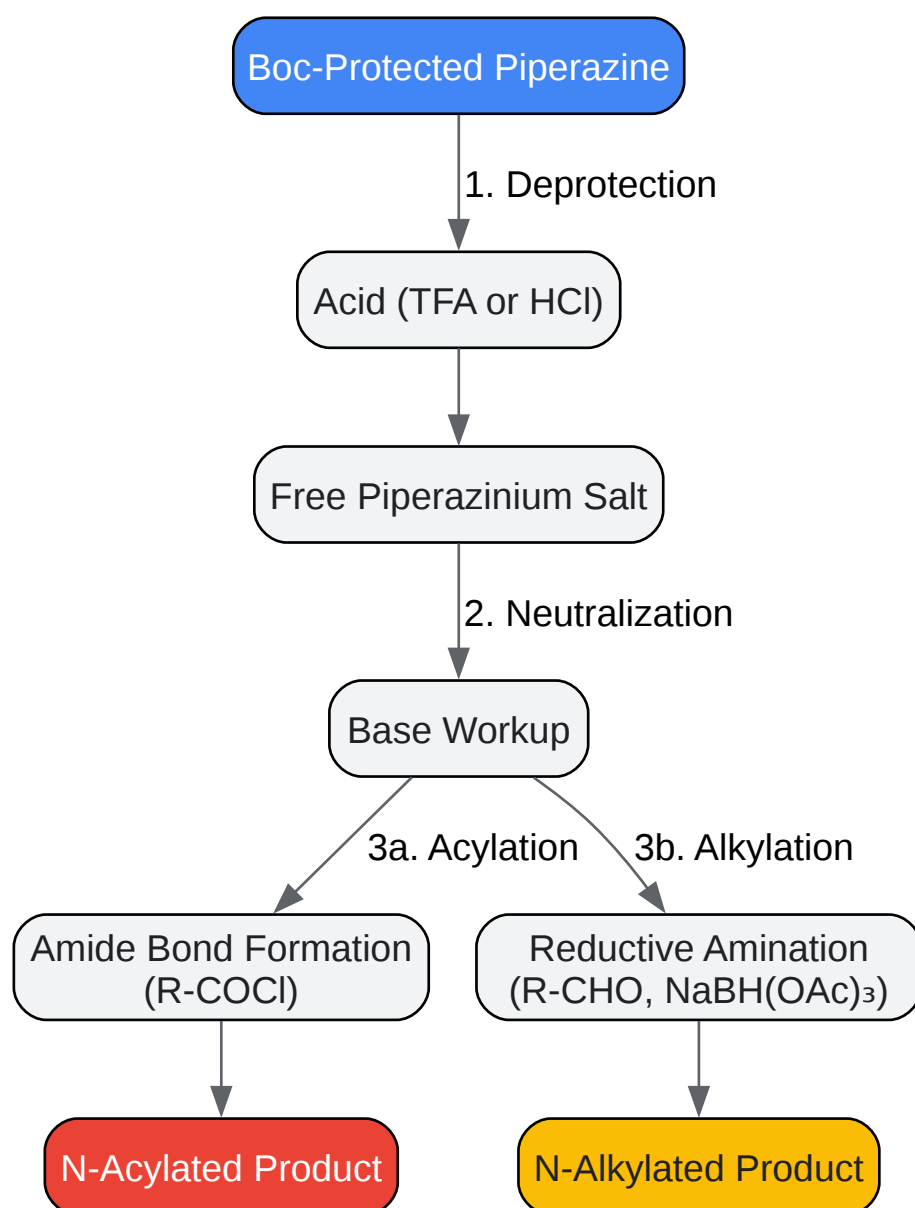
- Dissolve **tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate** (1.0 eq) and the azide-containing substrate (1.0 eq) in a suitable solvent mixture (e.g., DMF/water or tBuOH/water).
- Add sodium ascorbate (0.2 eq) from a freshly prepared aqueous stock solution.
- Add copper(II) sulfate pentahydrate (0.1 eq) from an aqueous stock solution.
- Stir the reaction at room temperature for 5 minutes to 24 hours, monitoring by TLC or LC-MS.[3]
- Upon completion, quench the reaction and purify the triazole product, typically via column chromatography.

The causality behind this protocol is the in situ reduction of Cu(II) to the catalytically active Cu(I) species by sodium ascorbate, which then catalyzes the cycloaddition.

The Piperazine Core: Deprotection and Further Functionalization

The Boc group is a robust protecting group, stable to the conditions of CuAAC and many other reactions. Its primary utility is its clean and efficient removal under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent.

DOT Script for Deprotection and Functionalization:



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Caption: Deprotection and subsequent functionalization pathways.

This deprotection unmasks the secondary amine of the piperazine ring. This newly available nucleophile can then undergo a wide range of subsequent reactions, including:

- Amide bond formation: Reaction with acyl chlorides, carboxylic acids (with coupling agents), or anhydrides.
- Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
- N-Arylation: Participation in Buchwald-Hartwig or Ullmann coupling reactions.

This two-step sequence (click reaction followed by deprotection/functionalization, or vice-versa) allows the molecule to act as a versatile linker, connecting two different molecular entities.

Applications in Drug Discovery and Chemical Biology

The unique architecture of this compound makes it a valuable building block in several advanced research areas:

- PROTACs and Molecular Glues: The piperazine moiety is a common component of ligands for E3 ubiquitin ligases (e.g., Cereblon, VHL). This linker can be used to attach such ligands to a warhead that binds a target protein, forming Proteolysis-Targeting Chimeras (PROTACs).
- Novel GPR119 Agonists: Derivatives of this molecule have been synthesized via click chemistry to create potent G-protein coupled receptor 119 (GPR119) agonists, which are potential therapeutic agents for type 2 diabetes.[3]
- Photosensitizers for Photodynamic Therapy: The compound has been incorporated into BODIPY-anthracene dyads, where the piperazine-alkyne unit serves to extend the electronic conjugation and modulate the photophysical properties of the molecule for applications in antimicrobial photodynamic therapy.[4]

- **Bioconjugation and Imaging:** The alkyne handle allows for the straightforward attachment of the piperazine scaffold to biomolecules or imaging agents (like fluorophores or PET ligands) for diagnostic and research applications.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

- **Hazards:** The compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]
- **Personal Protective Equipment (PPE):** Handle with gloves, safety glasses, and a lab coat.[5] Work in a well-ventilated area or a chemical fume hood.[5]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6] Recommended storage is at 2-8°C.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations.[5]

Conclusion

tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is a high-value chemical tool whose utility is derived from its orthogonal reactive sites. The combination of a "clickable" alkyne and a selectively deprotectable piperazine nitrogen provides chemists with a robust and flexible scaffold for the construction of complex molecules. Its proven application in the synthesis of bioactive compounds and advanced materials underscores its importance for researchers at the forefront of drug discovery and chemical innovation.

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